![molecular formula C23H22F3N3O B2391927 (4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 1351648-16-2](/img/structure/B2391927.png)
(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
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Description
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular formula of this compound is C23H22F3N3O, and it has a molecular weight of 413.444. It contains an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds .Scientific Research Applications
- Imidazole-containing compounds have been investigated for their antitumor properties. This compound, with its unique structure, may serve as a potential lead in the development of novel anticancer agents. Researchers explore its interactions with cancer-related proteins and evaluate its cytotoxic effects on tumor cells .
- Inflammation plays a crucial role in various diseases. Imidazole derivatives, including this compound, have shown promise as anti-inflammatory agents. Their ability to modulate inflammatory pathways makes them interesting candidates for drug development .
- The trifluoromethyl-substituted imidazole moiety could contribute to antiviral activity. Researchers investigate its potential against viral infections, aiming to develop effective treatments for diseases caused by RNA or DNA viruses .
- Computational studies have revealed that derivatives of this compound exhibit robust inhibitory effects against EGFR, a key protein involved in cancer progression. These inhibitors may hold promise for targeted cancer therapy .
- Imidazole-containing compounds serve as valuable building blocks in medicinal chemistry. Researchers explore diverse synthetic routes to create novel derivatives with improved pharmacological properties. This compound’s scaffold can be modified to enhance selectivity, bioavailability, and efficacy .
- Beyond the mentioned applications, imidazole derivatives have demonstrated various other activities, such as antibacterial, antidiabetic, antioxidant, and antifungal effects. Researchers continue to explore their potential in diverse therapeutic areas .
Anticancer Potential
Anti-Inflammatory Activity
Antiviral Agents
EGFR (Epidermal Growth Factor Receptor) Inhibition
Drug Design and Synthesis
Other Biological Activities
properties
IUPAC Name |
[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O/c24-23(25,26)20-8-6-19(7-9-20)22(30)28-13-10-17(11-14-28)16-29-15-12-27-21(29)18-4-2-1-3-5-18/h1-9,12,15,17H,10-11,13-14,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPQVODYOVYLCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone |
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